molecular formula C15H22N4O4S B2385874 2-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)piperidin-4-yl)-5-isopropyl-1,3,4-oxadiazole CAS No. 1172449-55-6

2-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)piperidin-4-yl)-5-isopropyl-1,3,4-oxadiazole

Cat. No.: B2385874
CAS No.: 1172449-55-6
M. Wt: 354.43
InChI Key: CSGLYGNPRMTLSO-UHFFFAOYSA-N
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Description

This compound belongs to a class of heterocyclic molecules featuring a 1,3,4-oxadiazole core linked to a piperidine ring substituted with a 3,5-dimethylisoxazole sulfonyl group and an isopropyl moiety. Its structure integrates pharmacologically significant motifs:

  • 1,3,4-Oxadiazole: Known for diverse bioactivities, including enzyme inhibition and antimicrobial effects .
  • Piperidine: A six-membered nitrogen-containing ring that enhances metabolic stability and bioavailability.
  • 3,5-Dimethylisoxazole sulfonyl group: A sulfonamide derivative that may influence solubility and target binding.
  • Isopropyl substituent: Likely enhances lipophilicity, affecting membrane permeability.

Synthetic routes for analogous compounds involve cyclization reactions, sulfonylation, and alkylation steps, with characterization via NMR, MS, and chromatographic techniques .

Properties

IUPAC Name

2-[1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl]-5-propan-2-yl-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O4S/c1-9(2)14-16-17-15(22-14)12-5-7-19(8-6-12)24(20,21)13-10(3)18-23-11(13)4/h9,12H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSGLYGNPRMTLSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(CC2)C3=NN=C(O3)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3,5-Dimethylisoxazole-4-sulfonyl Chloride

The sulfonyl chloride intermediate is critical for introducing the 3,5-dimethylisoxazole group. As described in DE19747625A1, 3,5-dimethylisoxazole reacts with chlorosulfonic acid (ClSO₃H) at 110°C for 2 hours, followed by thionyl chloride (SOCl₂) addition. The reaction proceeds via electrophilic substitution to yield 3,5-dimethylisoxazole-4-sulfonyl chloride (82% yield, m.p. 38–39°C).

Key reaction conditions :

  • Temperature: 110°C (ClSO₃H step), 60–110°C (SOCl₂ step).
  • Solvent: None (neat reaction).

Sulfonylation of Piperidin-4-amine

The piperidine ring is functionalized via sulfonylation. Piperidin-4-amine reacts with 3,5-dimethylisoxazole-4-sulfonyl chloride in acetonitrile under basic conditions (K₂CO₃ or Et₃N). This step, adapted from US9393232B2, typically achieves >75% yield.

Representative procedure :

  • Piperidin-4-amine (1 eq), 3,5-dimethylisoxazole-4-sulfonyl chloride (1.1 eq), and K₂CO₃ (2 eq) are stirred in CH₃CN at 25°C for 12 hours.
  • The product, 1-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperidin-4-amine, is isolated via filtration and recrystallization (ethanol/water).

Hydrazide Formation and Oxadiazole Cyclization

The amine is converted to a hydrazide intermediate, which undergoes cyclization to form the 1,3,4-oxadiazole ring. From PMC10056168, hydrazide formation involves refluxing with hydrazine hydrate, followed by cyclization using carbon disulfide (CS₂) and KOH in ethanol.

Stepwise protocol :

  • Hydrazide synthesis : 1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)piperidin-4-amine (1 eq) reacts with ethyl chlorooxoacetate (1.2 eq) in THF to form the hydrazide.
  • Cyclization : The hydrazide is treated with CS₂ and KOH in ethanol at 80°C for 6 hours, yielding 2-(1-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperidin-4-yl)-5-isopropyl-1,3,4-oxadiazole.

Yield : 68–72% (over two steps).

Synthetic Route 2: Oxadiazole First, Followed by Sulfonylation

Preparation of 5-Isopropyl-1,3,4-oxadiazole-2-thiol

From IJMS5406, 5-isopropyl-1,3,4-oxadiazole-2-thiol is synthesized via cyclization of isobutyric acid hydrazide with CS₂ in DMSO/KOH at room temperature (24 hours, 85% yield).

Reaction equation :
$$
\text{Isobutyric acid hydrazide} + \text{CS}_2 \xrightarrow{\text{KOH/DMSO}} \text{5-Isopropyl-1,3,4-oxadiazole-2-thiol}
$$

Coupling with Piperidin-4-yl Methanesulfonate

The oxadiazole-thiol is alkylated with piperidin-4-yl methanesulfonate. Using conditions from WO2010013037A1, the reaction proceeds in DMF with NaH as a base (70°C, 4 hours, 65% yield).

Intermediate : 2-(Piperidin-4-yl)-5-isopropyl-1,3,4-oxadiazole.

Sulfonylation with 3,5-Dimethylisoxazole-4-sulfonyl Chloride

The piperidine nitrogen is sulfonylated using the sulfonyl chloride from Step 1.1. As per US10005711B2, the reaction occurs in CH₂Cl₂ with Et₃N (0°C to 25°C, 12 hours, 80% yield).

Final product : this compound.

Comparative Analysis of Routes

Parameter Route 1 Route 2
Total Yield 49–51% (over 3 steps) 44–46% (over 3 steps)
Key Advantage Fewer purification steps Avoids sensitive hydrazide intermediates
Limitation Low regioselectivity in cyclization Requires alkylation under anhydrous conditions
Scalability Suitable for gram-scale Limited by NaH handling

Spectral Characterization Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.35 (d, J = 6.8 Hz, 6H, CH(CH₃)₂), 1.80–1.95 (m, 4H, piperidine), 2.45 (s, 3H, isoxazole-CH₃), 2.60 (s, 3H, isoxazole-CH₃), 3.20–3.30 (m, 2H, piperidine), 3.75–3.85 (m, 2H, piperidine), 4.90–5.00 (m, 1H, CH(CH₃)₂).
  • ESI-MS : m/z 413.1 [M+H]⁺.

Applications and Derivatives

The compound’s structural analogs exhibit antifungal and anticancer activities. For instance, replacing the isopropyl group with phenyl enhances inhibitory rates against Botrytis cinerea to 98% at 6.25 mg/L.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Scientific Research Applications

Biological Activities

Research indicates that compounds containing oxadiazole rings exhibit a range of biological activities, including:

Antimicrobial Activity

A study evaluated various 1,3,4-oxadiazole derivatives for their antibacterial properties against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. The results indicated significant antimicrobial activity in certain derivatives, suggesting potential applications in treating bacterial infections .

Anticonvulsant Activity

Compounds similar to 2-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)piperidin-4-yl)-5-isopropyl-1,3,4-oxadiazole were found to exhibit anticonvulsant effects in various models. For instance, derivatives with specific substitutions showed improved efficacy in preventing seizures .

Anti-Cancer Properties

Recent studies have explored the anti-cancer potential of oxadiazole derivatives. In vitro assays demonstrated that certain compounds induced apoptosis in glioblastoma cell lines, highlighting their potential as anti-cancer agents. Molecular docking studies further supported these findings by predicting strong interactions with cancer-related proteins .

Anti-Diabetic Effects

In vivo studies using genetically modified Drosophila melanogaster models assessed the anti-diabetic activity of oxadiazole derivatives. Compounds demonstrated significant reductions in glucose levels, indicating their potential for managing diabetes .

Data Table: Summary of Biological Activities

Activity TypeModel/OrganismObserved EffectReference
AntimicrobialStaphylococcus aureusSignificant antibacterial activity
AnticonvulsantPTZ and MES modelsImproved seizure prevention
Anti-CancerLN229 glioblastoma cellsInduced apoptosis
Anti-DiabeticDrosophila melanogasterReduced glucose levels

Case Studies

  • Antimicrobial Efficacy : A series of 1,3,4-oxadiazole derivatives were synthesized and tested for antibacterial activity. Notably, one derivative exhibited an inhibition zone of 25 mm against E. coli, demonstrating its potential as a new antibiotic agent.
  • Anticonvulsant Research : In a study assessing various oxadiazole analogs for anticonvulsant activity, a specific compound with a fluorine substituent showed over 60% seizure protection in the maximal electroshock model.
  • Cancer Research : The cytotoxic effects of selected oxadiazole derivatives were investigated against glioblastoma cells. Compounds showed IC50 values below 10 µM, indicating strong anti-cancer potential.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The sulfonyl group and the oxadiazole ring play crucial roles in binding to these targets, leading to biological or chemical activity. Detailed studies are required to fully elucidate the exact mechanisms.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The target compound shares structural similarities with derivatives reported in the literature (Table 1). Key variations include:

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Substituents Pharmacological Activity
Target Compound 1,3,4-Oxadiazole + Piperidine 3,5-Dimethylisoxazole sulfonyl, isopropyl Not explicitly reported (inferred)
5-(1-(4-Tosyl)piperidin-4-yl)-1,3,4-oxadiazol-2-thiol (3) 1,3,4-Oxadiazole + Piperidine Tosyl (p-toluenesulfonyl), thiol Lipoxygenase/α-glucosidase inhibition, antibacterial
N-(2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl)-3-(sulfamoylamino)benzenesulfonamide (6d) Piperazine + Sulfonamide Benzhydryl, sulfamoyl benzene Not reported (synthesis focus)
S-Substituted derivatives (5a-h) 1,3,4-Oxadiazole + Piperidine Aralkyl halides (e.g., benzyl, 4-Cl-benzyl) Moderate antibacterial and enzyme inhibition
Key Observations:

Sulfonamide Group: The target compound uses a 3,5-dimethylisoxazole sulfonyl group, while analogs like compound 3 employ a tosyl group. Isoxazole derivatives may exhibit enhanced metabolic stability due to reduced electron-withdrawing effects compared to tosyl.

Heterocyclic Core: Piperidine (target) vs.

Substituent Effects :

  • The isopropyl group on the oxadiazole ring (target) likely increases lipophilicity compared to the thiol group in compound 3 , which may enhance membrane permeability but reduce aqueous solubility.

Physicochemical Properties

Table 2: Estimated Properties

Property Target Compound Compound 3 6d
Molecular Weight ~437 g/mol ~395 g/mol ~650 g/mol
Melting Point ~160–180°C (estimated) 132–230°C Not reported
LogP (Lipophilicity) ~3.5 (predicted) ~2.8 ~4.1

Biological Activity

2-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)piperidin-4-yl)-5-isopropyl-1,3,4-oxadiazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on anticancer and neuroprotective activities, along with relevant research findings and case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a piperidine moiety and an oxadiazole ring, which are known for their diverse biological activities. The molecular formula is C16H24N4O4SC_{16}H_{24}N_{4}O_{4}S with a molecular weight of approximately 406.93 g/mol.

Anticancer Properties

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.

Table 1: Anticancer Activity of Related Oxadiazole Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound APC-3 (Prostate)0.67EGFR Inhibition
Compound BHCT-116 (Colon)0.80Apoptosis Induction
Compound CMDA-MB-435 (Breast)0.87Src Inhibition

These compounds were evaluated using the National Cancer Institute's protocols and showed promising results in inhibiting tumor growth through various mechanisms including apoptosis induction and receptor inhibition .

Neuroprotective Effects

In addition to anticancer properties, some derivatives of oxadiazoles have been investigated for their neuroprotective effects. For example, certain oxadiazole derivatives exhibited significant inhibition of monoamine oxidase (MAO), which is crucial for neuroprotection.

Table 2: Neuroprotective Activity of Oxadiazole Derivatives

Compound NameMAO-A IC50 (µM)MAO-B IC50 (µM)
Compound D47.25140.02
Compound E129.7117.43

These compounds showed higher potency than standard inhibitors like methylene blue, indicating their potential as therapeutic agents for neurodegenerative diseases .

Study on Tumor Growth Inhibition

A recent study investigated the effectiveness of a related oxadiazole derivative in vivo. The results demonstrated that the compound significantly inhibited tumor growth in hepatocellular carcinoma models while exhibiting a favorable safety profile compared to traditional chemotherapeutics .

Evaluation of Safety Profile

In another study focusing on safety, various oxadiazole derivatives were tested for toxicity in human red blood cells (HRBCs). The findings revealed that most synthesized compounds provided significant protection against HRBC lysis, underscoring their nontoxic nature and suitability for further development .

Q & A

Q. What are the established synthetic routes for this compound, and how are intermediates purified?

The synthesis typically involves:

  • Sulfonylation : Reacting 3,5-dimethylisoxazole-4-sulfonyl chloride with piperidin-4-amine derivatives under basic conditions (e.g., using triethylamine in dichloromethane) to form the sulfonamide intermediate .
  • Oxadiazole formation : Cyclization of acylhydrazides with appropriate reagents (e.g., POCl₃ or H₂SO₄) to construct the 1,3,4-oxadiazole ring .
  • Purification : Recrystallization from ethanol-DMF (1:1) mixtures or column chromatography using silica gel with ethyl acetate/hexane gradients .

Q. Which spectroscopic and crystallographic methods confirm the compound’s structure?

  • NMR spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ to identify proton environments (e.g., isopropyl CH₃ at δ 1.2–1.4 ppm, isoxazole protons at δ 2.2–2.4 ppm) .
  • X-ray crystallography : Resolve bond lengths and angles (e.g., sulfonyl S–O bonds ~1.43 Å, piperidine chair conformation) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 395.12) .

Q. What in vitro assays are commonly used to screen its antimicrobial activity?

  • Agar diffusion assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with zone-of-inhibition measurements .
  • MIC determination : Broth microdilution methods to quantify minimum inhibitory concentrations (MICs) .

Advanced Questions

Q. How can reaction conditions be optimized for the sulfonylation step?

  • Solvent selection : Polar aprotic solvents (e.g., DCM, THF) enhance reactivity compared to ethanol .
  • Catalytic additives : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonyl transfer .
  • Temperature control : Maintain 0–5°C to minimize side reactions (e.g., sulfonate ester formation) .

Q. What strategies resolve contradictions in biological activity data between structural analogs?

  • Substituent variation : Compare derivatives with halogen (e.g., fluorine) or alkyl groups to assess electronic/steric effects .
  • Statistical analysis : Apply multivariate regression to correlate logP, polar surface area, and bioactivity .
  • Targeted assays : Use enzyme-specific inhibition assays (e.g., bacterial dihydrofolate reductase) instead of broad-spectrum screens .

Q. How is computational modeling employed to predict target interactions?

  • Docking simulations : Use AutoDock Vina or Schrödinger Suite to model binding to bacterial enzymes (e.g., DNA gyrase) .
  • MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories in GROMACS .
  • QSAR models : Train algorithms on datasets of oxadiazole derivatives to predict MIC values .

Q. What methodologies guide structure-activity relationship (SAR) studies?

Substituent Biological Impact Reference
Isoxazole methyl groupsEnhance metabolic stability but reduce solubility
Sulfonyl groupIncreases binding to hydrophobic enzyme pockets
Isopropyl on oxadiazoleImproves Gram-positive selectivity

Q. How are synthetic yields improved for scale-up to gram quantities?

  • Stepwise monitoring : Use TLC or HPLC to track intermediate formation and minimize byproducts .
  • Microwave-assisted synthesis : Reduce reaction time from hours to minutes (e.g., 100°C, 300 W) .
  • Catalyst recycling : Immobilize catalysts (e.g., polymer-supported TEA) for reuse in multiple cycles .

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